5-methyl-2-(pyridin-3-yloxy)pyridine
Overview
Description
5-methyl-2-(pyridin-3-yloxy)pyridine is a complex organic compound. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The compound also has a methyl group attached to the 5th carbon of the pyridine ring and a pyridin-3-yloxy group attached to the 2nd carbon .
Synthesis Analysis
The synthesis of pyridine derivatives often involves reactions with α,β-unsaturated carbonyl compounds via a Michael reaction . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . The synthesis of 2-methylpyridines can be achieved using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The compound also has a methyl group attached to the 5th carbon of the pyridine ring and a pyridin-3-yloxy group attached to the 2nd carbon .Chemical Reactions Analysis
Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .Scientific Research Applications
Catalytic Methylation Processes
- Rhodium Catalyzed Methylation of Pyridines: A new catalytic method using rhodium for direct methylation of the aromatic ring of pyridines, utilizing feedstock chemicals like methanol and formaldehyde. This process is significant for its interface between aromatic and non-aromatic compounds, allowing an oscillating reactivity pattern where aromatic compounds become nucleophilic after activation by reduction (Grozavu et al., 2020).
Synthesis of Functionalized Compounds
- Synthesis of Highly Functionalized Isoxazoles: The compound is a scaffold for creating new highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano et al., 2005).
- Photoinduced Tautomerization in Derivatives: Studying 2-(1H-pyrazol-5-yl)pyridine and its derivatives, these compounds showcase three types of photoreactions, including excited-state intramolecular and intermolecular double-proton transfer, and solvent-assisted double-proton transfer (Vetokhina et al., 2012).
Biological and Pharmaceutical Applications
- Oxyfunctionalization Using Burkholderia sp.: Demonstrating the use of Burkholderia sp. for regioselective oxyfunctionalization of pyridine derivatives, which is a promising method for preparing various pyridin-5-ols and pyridin-N-oxides (Stankevičiūtė et al., 2016).
Material Science and Chemistry
- Crystal Structure and Computational Study: Investigation of the crystal structure and computational study of derivatives, including analysis of thermodynamic properties and tautomeric forms (Shen et al., 2012).
- Synthesis of Polyimides Containing Pyridine Units: Research into pyridine-containing aromatic diamine monomers for the synthesis of polyimides, focusing on their thermal, mechanical, and optical properties (Guan et al., 2015).
Mechanism of Action
Target of Action
It is known that pyridine-based compounds have been incorporated in a diverse range of drug candidates approved by the fda . The nitrogen-bearing heterocycle pyridine occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research .
Mode of Action
Pyridine-based compounds are known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Pyridine-based compounds have been found to inhibit the production of hepatic glucose .
Result of Action
Pyridine-based compounds have been found to have antimicrobial potency .
Action Environment
The broad application of sm coupling, a reaction in which pyridine-based compounds participate, arises from the exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
The synthesis of 2-methylpyridines can be achieved using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . This method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Properties
IUPAC Name |
5-methyl-2-pyridin-3-yloxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-5-11(13-7-9)14-10-3-2-6-12-8-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYRWOUDHLUDOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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